

Brimapitide (D-JNKI-1): A Technical Overview of its Molecular Structure and Function

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brimapitide, also known as **D-JNKI-1** or AM-111, is a synthetic, cell-permeable peptide that acts as a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Its unique retro-inverso D-amino acid composition confers significant resistance to proteolytic degradation, enhancing its stability and therapeutic potential. This document provides a comprehensive technical overview of Brimapitide's molecular structure, its mechanism of action, and key experimental data.

Molecular Structure and Properties

Brimapitide is a 31-amino acid peptide.[2] It is a D-retro-inverso peptide, meaning it is composed of D-amino acids in the reverse sequence of the native L-amino acid peptide it is based on. This structural feature makes it highly resistant to proteases.[3]

Physicochemical Properties



Property	Value	Source
Molecular Formula	C164H286N66O40	DrugBank Online
Molecular Weight	3822.4 g/mol	MedchemExpress.com
Amino Acid Sequence (One- Letter Code)	DQSRPVQPFLNLTTPRKPRP PRRRQRRKKRG	IUPHAR/BPS Guide to PHARMACOLOGY
CAS Number	1445179-97-4	MedchemExpress.com

Inhibition Constants (Ki)

Brimapitide is a potent inhibitor of JNK isoforms. The following table summarizes its inhibitory constants (Ki) against JNK1, JNK2, and JNK3.

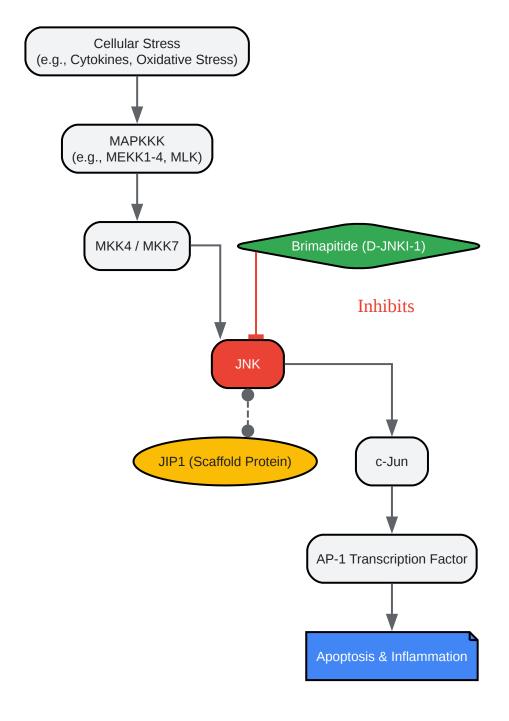
JNK Isoform	Inhibition Constant (Ki)	Source
JNK1	3.3 μΜ	PMC
JNK2	430 nM	PMC
JNK3	540 nM	PMC

Mechanism of Action: JNK Signaling Pathway Inhibition

Brimapitide exerts its therapeutic effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK pathway plays a crucial role in regulating apoptosis, inflammation, and cellular proliferation.

Brimapitide acts as a competitive inhibitor, preventing the interaction of JNK with its scaffolding protein, JNK-interacting protein 1 (JIP1). This disruption of the JNK-JIP1 complex prevents the downstream phosphorylation of target proteins, thereby inhibiting the pro-apoptotic and pro-inflammatory signaling cascades.





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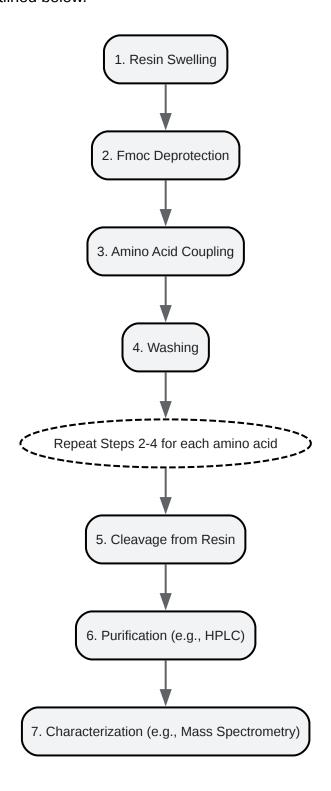
Brimapitide's inhibition of the JNK signaling pathway.

Experimental Protocols General Solid-Phase Peptide Synthesis (SPPS)

While a specific, detailed protocol for the synthesis of Brimapitide is not publicly available, it is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The general



workflow for SPPS is outlined below.



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General workflow for Solid-Phase Peptide Synthesis (SPPS).



Materials:

- Fmoc-protected D-amino acids
- Solid support resin (e.g., Rink amide resin)
- Coupling reagents (e.g., HBTU, HOBt)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA-based)
- Solvents (e.g., DMF, DCM)

Procedure:

- Resin Swelling: The solid support resin is swelled in an appropriate solvent (e.g., DMF or DCM).
- Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a piperidine solution.
- Amino Acid Coupling: The next Fmoc-protected D-amino acid is activated with coupling reagents and added to the resin to form a peptide bond.
- Washing: The resin is washed to remove excess reagents and byproducts.
- Repeat: Steps 2-4 are repeated for each amino acid in the sequence.
- Cleavage: The completed peptide is cleaved from the resin using a strong acid cocktail.
- Purification: The crude peptide is purified using techniques such as reverse-phase highperformance liquid chromatography (RP-HPLC).
- Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

General HPLC-MS Characterization



The purity and molecular weight of Brimapitide are typically confirmed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Instrumentation:

- HPLC system with a C18 reverse-phase column
- Mass spectrometer (e.g., ESI-Q-TOF)

Mobile Phases:

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile

General Procedure:

- The purified peptide is dissolved in an appropriate solvent.
- The sample is injected into the HPLC system.
- A gradient of Mobile Phase B is used to elute the peptide from the column.
- The eluent is directed to the mass spectrometer for detection and mass analysis.
- The purity is determined by the peak area in the HPLC chromatogram, and the molecular weight is confirmed by the mass spectrum.

Pharmacokinetic Data

Detailed pharmacokinetic data from human clinical trials of Brimapitide are not extensively published in the public domain. Clinical studies have primarily focused on safety and efficacy outcomes in the context of acute sensorineural hearing loss.

Conclusion

Brimapitide is a promising therapeutic peptide with a well-defined molecular structure and a clear mechanism of action. Its unique D-retro-inverso design provides enhanced stability,



making it a suitable candidate for clinical development. Further research and publication of detailed pharmacokinetic and experimental protocols will be beneficial for the scientific community to fully understand and utilize this potent JNK inhibitor.

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